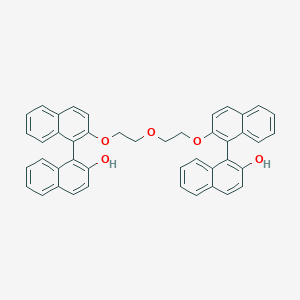![molecular formula C25H26NO6PS B287875 diethyl [3-phenoxy-1-(phenylsulfonyl)-1H-indol-2-yl]methylphosphonate](/img/structure/B287875.png)
diethyl [3-phenoxy-1-(phenylsulfonyl)-1H-indol-2-yl]methylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [3-phenoxy-1-(phenylsulfonyl)-1H-indol-2-yl]methylphosphonate, commonly known as DIPO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DIPO is a phosphonate ester that belongs to the class of indole derivatives and has a unique chemical structure that makes it a promising candidate for various research studies.
作用機序
DIPO works by inhibiting the activity of enzymes that play a crucial role in various physiological processes. It binds to the active site of the enzyme and prevents it from catalyzing the chemical reaction. This inhibition leads to a decrease in the concentration of the enzyme's substrate, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects
DIPO has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which can lead to an increase in the concentration of acetylcholine in the brain. This increase can have a positive effect on cognitive functions and memory. DIPO has also been found to exhibit anti-inflammatory and antioxidant properties, which can be beneficial for the treatment of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
DIPO has several advantages for use in laboratory experiments, including its high potency and selectivity towards specific enzymes. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one limitation of DIPO is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DIPO, including the development of more potent and selective analogs. Additionally, further studies are needed to investigate its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Research on the pharmacokinetics and toxicity of DIPO is also needed to determine its safety and efficacy for use in humans.
合成法
DIPO can be synthesized using a multi-step process that involves the reaction of 3-phenoxyaniline with 1H-indole-2-carboxylic acid, followed by the addition of diethylphosphite and phenylsulfonyl chloride. The reaction is carried out under controlled conditions, and the final product is obtained by purification and crystallization.
科学的研究の応用
DIPO has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are important targets for the development of drugs that can be used to treat various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma.
特性
製品名 |
diethyl [3-phenoxy-1-(phenylsulfonyl)-1H-indol-2-yl]methylphosphonate |
|---|---|
分子式 |
C25H26NO6PS |
分子量 |
499.5 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2-(diethoxyphosphorylmethyl)-3-phenoxyindole |
InChI |
InChI=1S/C25H26NO6PS/c1-3-30-33(27,31-4-2)19-24-25(32-20-13-7-5-8-14-20)22-17-11-12-18-23(22)26(24)34(28,29)21-15-9-6-10-16-21/h5-18H,3-4,19H2,1-2H3 |
InChIキー |
CXQDCJLUFMRZRD-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4)OCC |
正規SMILES |
CCOP(=O)(CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287793.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)


![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)

![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)




![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)
